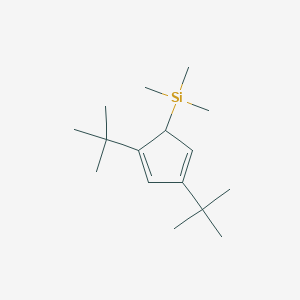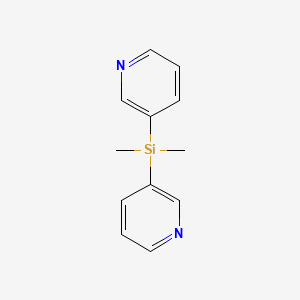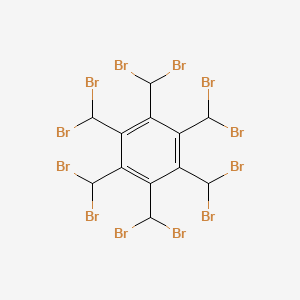
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane is an organosilicon compound with the chemical formula C14H26Si It is a derivative of cyclopentadiene, where the hydrogen atoms at positions 2 and 4 are replaced by tert-butyl groups, and the hydrogen atom at position 1 is replaced by a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane typically involves the reaction of 2,4-di-tert-butylcyclopentadienyl anion with trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2,4-Di-tert-butylcyclopentadienyl anion+Trimethylsilyl chloride→this compound+Sodium chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of metal cyclopentadienyl complexes, which are important in organometallic chemistry.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and as a catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl cyclopentadiene: Similar in structure but lacks the tert-butyl groups, making it less sterically hindered.
Tetramethylcyclopentadienyltrimethylsilane: Another derivative with methyl groups instead of tert-butyl groups, offering different steric and electronic properties.
Uniqueness
(2,4-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane is unique due to the presence of both tert-butyl and trimethylsilyl groups. The tert-butyl groups provide significant steric hindrance, which can influence the reactivity and stability of the compound. The trimethylsilyl group enhances the compound’s ability to form stable metal complexes, making it valuable in organometallic chemistry and catalysis.
Propriétés
| 116222-88-9 | |
Formule moléculaire |
C16H30Si |
Poids moléculaire |
250.49 g/mol |
Nom IUPAC |
(2,4-ditert-butylcyclopenta-2,4-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C16H30Si/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9/h10-11,14H,1-9H3 |
Clé InChI |
ZICMYSKYPRJTRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(C(=C1)C(C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)

![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)


![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)
